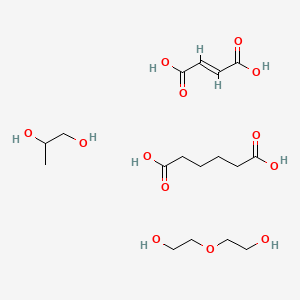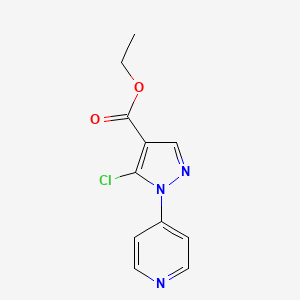![molecular formula C11H19N3O2 B14143395 N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 926225-11-8](/img/structure/B14143395.png)
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the cyclopropylamino group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with 2-cyclopropylamino-2-oxoethyl chloride under basic conditions to form the desired compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and promote the formation of the amide bond .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure .
Analyse Des Réactions Chimiques
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-sulfonamide: This compound features a sulfonamide group, which can alter its reactivity and biological activity.
N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-thioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
926225-11-8 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
N-[2-(cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c15-10(14-9-1-2-9)7-13-11(16)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H,13,16)(H,14,15) |
Clé InChI |
KZYYYDDNXSBEHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CNC(=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
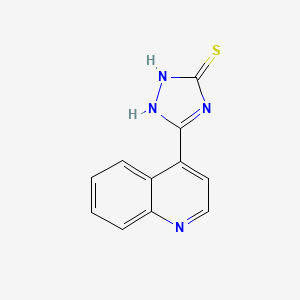
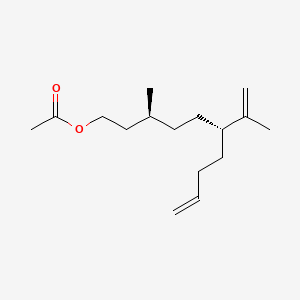
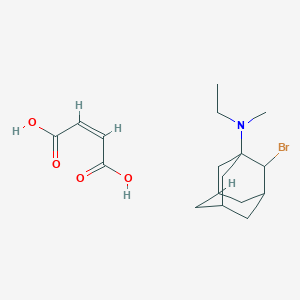
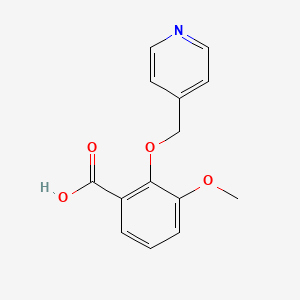
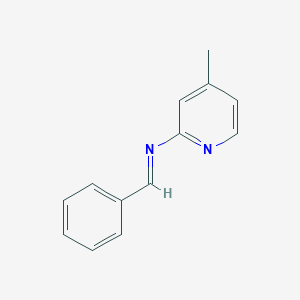
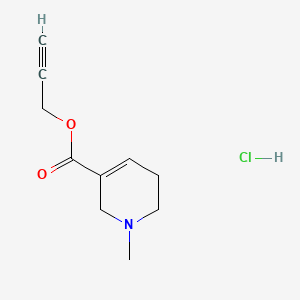
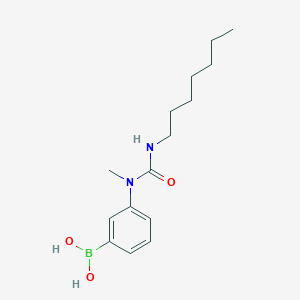
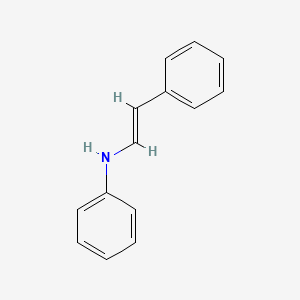
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
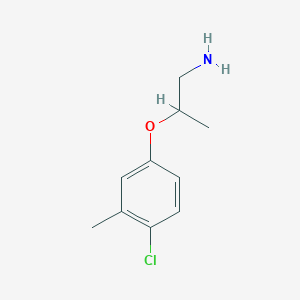
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
